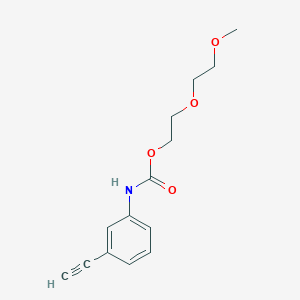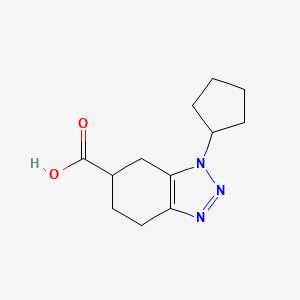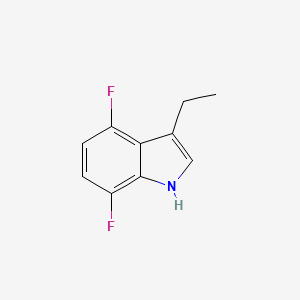
3-Ethyl-4,7-difluoro-1H-indole
Vue d'ensemble
Description
3-Ethyl-4,7-difluoro-1H-indole is a chemical compound with the molecular formula C10H9F2N . It’s a derivative of indole, a heterocyclic compound that is important in many biological processes .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-4,7-difluoro-1H-indole consists of an indole ring substituted with two fluorine atoms and one ethyl group . The exact positions of these substituents can be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethyl-4,7-difluoro-1H-indole are not detailed in the available literature, indole derivatives are known to participate in a variety of reactions. For instance, some indole derivatives can be nitrated or undergo Sonogashira coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-4,7-difluoro-1H-indole can be inferred from its molecular structure. It has a molecular weight of 153.13 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the available literature.Applications De Recherche Scientifique
Electrosynthesis of Fluorinated Indole Derivatives
The electrosynthesis of fluorinated indole derivatives, such as the anodic fluorination of N-acetyl-3-substituted indole derivatives, results in trans-2,3-difluoro-2,3-dihydroindoles exclusively or selectively. These difluorinated products can be further processed to yield monofluoroindole derivatives, indicating a pathway for synthesizing fluorinated indole compounds with potential applications in pharmaceuticals and agrochemicals (B. Yin et al., 2010).
Antimicrobial Evaluation of Novel Difluoromethylated Indoles
A strategic synthesis approach led to the creation of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, which demonstrated significant antimicrobial activities against bacteria and fungi. This suggests the utility of difluoromethylated indole derivatives in developing new antimicrobial agents (T. Chundawat et al., 2016).
Synthesis of Free-NH Indole 2-Acetamides
The reaction involving ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates with primary or secondary amines, in the presence of palladium catalysts, provides an efficient method to synthesize free-NH indole 2-acetamides. This method presents a novel pathway for preparing indole derivatives that could have various applications in medicinal chemistry (S. Cacchi et al., 2009).
Pharmacological Activities of Indole Derivatives
Research on indoles, a significant class of heteroaromatics, reveals their extensive applications across medicinal, synthetic, and industrial chemistry fields. The synthesis and pharmacological evaluation of various indole derivatives have shown promise in anti-inflammatory and analgesic activities, underscoring their potential in drug development (S. M. Basavarajaiah et al., 2021).
Fluorination Patterning on Drug Discovery
A detailed study on the synthesis of 3-substituted indole derivatives incorporating partially fluorinated groups explored the impact of fluorination patterns on properties relevant to drug discovery, such as lipophilicity, aqueous solubility, and metabolic stability. This research highlights the role of fluorinated indole derivatives in optimizing physicochemical properties for therapeutic applications (Quentin A. Huchet et al., 2015).
Propriétés
IUPAC Name |
3-ethyl-4,7-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-2-6-5-13-10-8(12)4-3-7(11)9(6)10/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXMNDRAICOHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C(C=CC(=C12)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4,7-difluoro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)

![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)
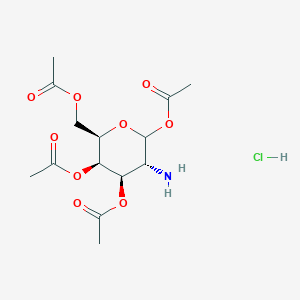
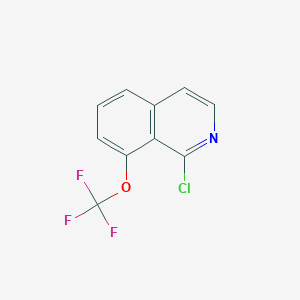
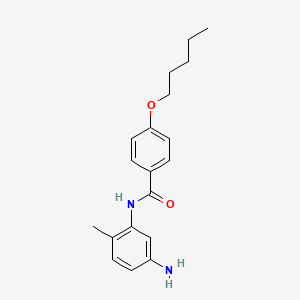
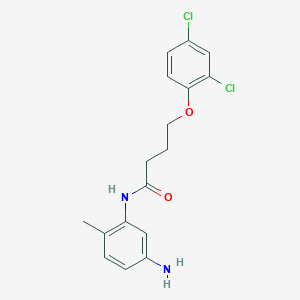
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}propan-1-one](/img/structure/B1460442.png)
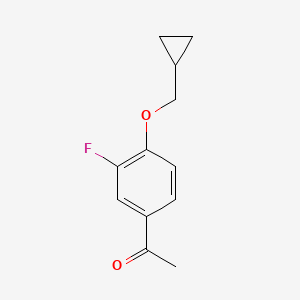

![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B1460449.png)
